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molecular formula C9H16F5NS B6316529 N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine CAS No. 199730-69-3

N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine

Cat. No. B6316529
M. Wt: 265.29 g/mol
InChI Key: WJJPQJZQCKZMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866560

Procedure details

In a solution of 30.6 g of 3-iodopropyl-4,4,5,5,5-pentafluoropentylsulfide in 200 ml of absolute tetrahydrofuran, 45 g of methylamine is condensed at a bath temperature of -78° C., and it is stirred for 1.5 hours at room temperature and for 4 hours at 60° C. in the pressurized reactor. To open the reactor, it is allowed to cool overnight to room temperature and then to -78° C. Then, it is allowed to reach room temperature, excess methylamine is evaporated, diluted with ethyl acetate, washed neutral, dried on sodium sulfate, concentrated by evaporation in a vacuum and chromatographed on silica gel with dichloromethane/methanol. 15.7 g of N-methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine is obtained as an oil.
Name
3-iodopropyl-4,4,5,5,5-pentafluoropentylsulfide
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC[CH2:3][CH2:4][CH:5]([S:15][CH:16](CCCI)[CH2:17][CH2:18][C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])CCC(F)(F)C(F)(F)F.[CH3:30][NH2:31]>O1CCCC1>[CH3:30][NH:31][CH2:3][CH2:4][CH2:5][S:15][CH2:16][CH2:17][CH2:18][C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21]

Inputs

Step One
Name
3-iodopropyl-4,4,5,5,5-pentafluoropentylsulfide
Quantity
30.6 g
Type
reactant
Smiles
ICCCC(CCC(C(F)(F)F)(F)F)SC(CCC(C(F)(F)F)(F)F)CCCI
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred for 1.5 hours at room temperature and for 4 hours at 60° C. in the pressurized reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed at a bath temperature of -78° C., and it
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight to room temperature
CUSTOM
Type
CUSTOM
Details
to -78° C
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
excess methylamine is evaporated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed neutral
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNCCCSCCCC(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 133.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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